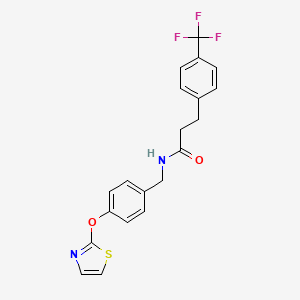

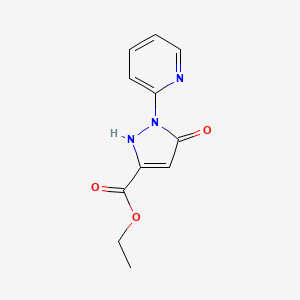

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

Descripción general

Descripción

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, commonly known as MNMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been elucidated through biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Analytical Method Development

Nimesulide, closely related to the chemical of interest, has been studied for its electrochemical properties, showcasing its potential in analytical applications. A voltammetric study of nimesulide revealed its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode, facilitating the development of new methods for determining nimesulide in pharmaceutical dosage forms with high accuracy and precision (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Crystal Structure Analysis

Research into the crystal structure of compounds structurally analogous to N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, such as FJ6 (an analogue of nimesulide) and 4NPMSA, has been conducted to understand their inactivity towards cyclooxygenase-2 and their molecular conformations. These studies provide insights into the design and synthesis of new pharmaceuticals by detailing molecular interactions and structural properties (Michaux et al., 2001); (Gowda, Foro, & Fuess, 2007).

Organic Synthesis and Chemical Reactivity

Several studies have focused on the synthesis and characterization of sulfonamide derivatives and their complexes, investigating their antibacterial activity and the effects of structural modifications on their biological properties. These findings contribute to the development of new drugs and materials with specific biological activities (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Spectroscopic Studies

Investigations into the complexes formed by related compounds with organic bases have been carried out using spectroscopic methods. These studies elucidate the structure of complexes in different solvents, offering valuable information for the design of new chemical entities with desired properties (Binkowska et al., 2001).

Biological Activity Research

Research into sulfonamide derivatives of amphetamine, which share functional groups with this compound, has explored their potential biological activities. Such studies aim to uncover new therapeutic agents by understanding the molecular basis of their activity and the impact of structural modifications on their pharmacological profile (Foye & Sane, 1977).

Propiedades

IUPAC Name |

N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKTWFXITGZKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823515.png)

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2823528.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)